Methometon

Description

Contextualization within Triazine Chemistry and its Broader Significance

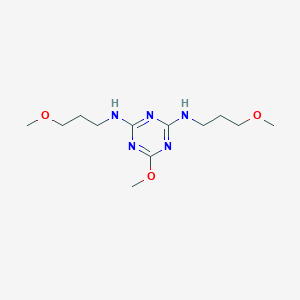

Methometon is identified as a chemical compound within the triazine class ontosight.ai. Triazines are six-membered heterocyclic compounds characterized by containing three nitrogen atoms within the ring structure scirp.org. Specifically, this compound is described as a 1,3,5-triazine-2,4-diamine, featuring a 6-methoxy group and two 3-methoxypropyl groups attached to nitrogen atoms at positions 2 and 4 of the triazine ring ontosight.ai. This specific arrangement of functional groups influences its physical and chemical properties, including solubility and reactivity ontosight.ai.

Triazine compounds, in general, are known for their versatility and find applications in various fields beyond agriculture, such as the pharmaceutical industry as precursors for drug synthesis and in material science for developing polymers and resins ontosight.aithieme-connect.de. The 1,3,5-triazine (B166579) system, also historically known as "cyanurin," forms an aromatic ring system similar to benzene (B151609) due to alternating single and double bonds between carbon and nitrogen atoms thieme-connect.de. While the parent 1,3,5-triazine compound is relatively labile, substituted triazines like this compound are typically more stable thieme-connect.de.

The chemical structure of this compound contributes to its classification and potential applications.

Historical Trajectory of this compound Application in Chemical Weed Control

Chemical weed control has a history dating back to the early 1900s, with the initial use of inorganic chemicals like copper salts, carbon bisulfide, and petroleum oil nih.gov. The late 1800s saw the discovery of selective control of broad-leaved weeds using substances like sulfates and nitrates of copper and iron, and sulfuric acid britannica.com. The mid-20th century marked a significant era with the development of many new synthetic herbicides, including the introduction of 2,4-D and 2,4,5-T in 1945, which were revolutionary for their effectiveness at lower application rates compared to earlier inorganic chemicals britannica.com.

Triazine herbicides, as a class, have held a significant position in the pesticide market for decades and have been extensively used for weed control in numerous countries researchgate.netmdpi.com. They are primarily utilized in agriculture, particularly in crops like maize, due to their broad spectrum of activity, high performance, and cost-effectiveness researchgate.netmdpi.com. Common triazines utilized in agriculture and horticulture include atrazine (B1667683), simazine (B1681756), cyanazine, prometon, and propazine (B92685) scirp.org. This compound has been listed among various herbicides, including other triazine compounds, in historical contexts of chemical weed control research googleapis.comgoogle.comashs.orgfao.orgunl.eduresearchgate.net.

The primary mode of action for many triazine herbicides involves inhibiting photosynthesis by blocking electron transfer at the reducing site of photosystem II in susceptible plants researchgate.netmdpi.comoup.com. While specific historical details focusing solely on the application trajectory of this compound are not extensively documented in the provided information, its inclusion in lists of triazine herbicides used in research and practice indicates its historical relevance within this class of weed control agents googleapis.comgoogle.comashs.orgfao.orgunl.eduresearchgate.net. The widespread adoption of triazine herbicides in the latter half of the 20th century likely encompassed compounds like this compound as part of the broader chemical weed control strategies employed in agriculture researchgate.netmdpi.com.

Current Research Paradigms and Unaddressed Challenges Pertaining to this compound

Current research involving triazine compounds, including those structurally related to this compound, focuses on addressing challenges associated with their use. A major concern with many triazine herbicides is their persistence and potential for environmental contamination, including detection in water sources scirp.orgmdpi.comnih.gov. Some triazines are described as persistent, toxic, and bio-resistant in the environment scirp.orgnih.gov. For instance, atrazine, a commonly used triazine, has a reported half-life in soil ranging from 42 to 231 days and can penetrate groundwater nih.gov.

The development of herbicide-resistant weed species is another significant challenge in chemical weed management, often linked to the continuous and indiscriminate use of herbicides with similar modes of action nih.gov. This necessitates research into new weed management strategies and the development of alternative compounds or approaches nih.gov.

Current research paradigms for triazines include investigations into their degradation pathways. Studies have explored advanced oxidation processes like the photo-Fenton process for degrading triazine herbicides in water scirp.org. Microbial degradation is also a subject of research, with studies identifying bacterial adaptation that can lead to the rapid detoxification of s-triazine herbicides unl.edu. However, some degradation processes may result in the formation of persistent products like cyanuric acid scirp.org.

The need for sustainable agricultural practices and the minimization of the environmental impact of chemical inputs are driving research into more environmentally friendly alternatives and methods bar.gov.phinteresjournals.orgfrontiersin.orgifla.orgmdpi.com. This includes exploring controlled-release formulations of herbicides using nanotechnology to improve efficacy while reducing the amount of active ingredient released into the environment nih.gov. Research also involves designing substitute compounds with improved properties, such as higher microbial degradability mdpi.com.

While specific research findings focused exclusively on this compound in these areas are not detailed in the provided snippets, the challenges and research directions for the broader class of triazine herbicides are highly relevant to this compound as a member of this group. Unaddressed challenges for this compound, therefore, align with those of other triazines, including understanding its specific environmental fate, persistence, potential for contributing to weed resistance, and the development of effective and sustainable management strategies for its use or the use of alternatives.

Chemical Properties of this compound

| Property | Detail | Source |

| Chemical Class | Triazine | ontosight.ai |

| Structure Features | 6-methoxy group, two 3-methoxypropyl groups on triazine ring | ontosight.ai |

| Synonyms | This compound [iso], 1,3,5-triazine-2,4-diamine, 6-methoxy-N,N'-bis(3-methoxypropyl)- | ontosight.aidrugfuture.com |

| UNII | P5J6AT8KGU | ontosight.ai |

| CAS Number | 1771-07-9 | echemportal.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1771-07-9 |

|---|---|

Molecular Formula |

C12H23N5O3 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

6-methoxy-2-N,4-N-bis(3-methoxypropyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C12H23N5O3/c1-18-8-4-6-13-10-15-11(14-7-5-9-19-2)17-12(16-10)20-3/h4-9H2,1-3H3,(H2,13,14,15,16,17) |

InChI Key |

FWJLFUVWQAXWLE-UHFFFAOYSA-N |

SMILES |

COCCCNC1=NC(=NC(=N1)OC)NCCCOC |

Canonical SMILES |

COCCCNC1=NC(=NC(=N1)OC)NCCCOC |

Other CAS No. |

1771-07-9 |

Origin of Product |

United States |

Synthesis and Derivatization Approaches for Methometon

Established Synthetic Pathways for Triazine Herbicides

Triazine herbicides, including those based on the 1,3,5-triazine (B166579) core (s-triazines), are commonly synthesized industrially starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). teamchem.corasayanjournal.co.inscholarsresearchlibrary.comjournalijar.com Cyanuric chloride is produced by the trimerization of chlorinated hydrogen cyanide. rasayanjournal.co.in The synthesis of triazine derivatives from cyanuric chloride leverages its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. rasayanjournal.co.inscholarsresearchlibrary.comcore.ac.uk The three chlorine atoms on the triazine ring can be sequentially replaced by various nucleophiles, typically amines, by controlling the reaction temperature. rasayanjournal.co.inscholarsresearchlibrary.com Generally, the first chlorine atom is substituted at low temperatures (0-5°C), the second at moderate temperatures (25-35°C), and the third at higher temperatures (80-110°C). rasayanjournal.co.in This differential reactivity allows for the introduction of different substituents onto the same triazine core, leading to a wide variety of triazine derivatives. rasayanjournal.co.incore.ac.uk

A common approach for preparing symmetrically substituted triazines involves reacting cyanuric chloride with an excess of the desired amine under controlled conditions. acs.orgbohrium.com For unsymmetrical triazines, sequential reactions with different amines at varying temperatures are employed. rasayanjournal.co.in For example, the synthesis of Atrazine (B1667683) (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) involves the sequential reaction of cyanuric chloride with ethylamine (B1201723) and isopropylamine (B41738) in the presence of a base. core.ac.ukchembk.comchemicalbook.com Simazine (B1681756) (2-chloro-4,6-bis(ethylamino)-1,3,5-triazine) is synthesized by reacting cyanuric chloride with ethylamine. rasayanjournal.co.incore.ac.ukwikipedia.org

Beyond using cyanuric chloride, other methods for synthesizing 1,3,5-triazines include the cyclotrimerization of nitriles. chim.itgoogle.com This method can yield both symmetrical and unsymmetrical triazines, although it may require harsh conditions and can result in moderate yields. chim.itgoogle.com Microwave irradiation has been shown to be an efficient and greener alternative for the preparation of s-triazines, often resulting in good to excellent yields in shorter reaction times and under solvent-free conditions. chim.it Solid-supported synthesis, including microwave-assisted methods using inorganic or organic supports, has also been explored for the synthesis of symmetrical triazines, offering advantages in terms of yield, purity, and reaction time. acs.orgbohrium.com

Specific Synthetic Methodologies for Methometon and its Analogues

While specific detailed synthetic procedures solely focused on "this compound" are not extensively described in the provided search results, its structure, which appears to be a substituted 1,3,5-triazine based on mentions alongside other triazine herbicides googleapis.comgoogle.com, suggests that its synthesis would likely follow established pathways for this class of compounds, particularly those involving nucleophilic substitution of cyanuric chloride.

Based on the general synthesis of s-triazines, this compound, likely being a substituted amino- or alkoxy-triazine, could be synthesized by reacting cyanuric chloride with appropriate amines or alcohols in a controlled, sequential manner to introduce the specific substituents present in its structure. The differential reactivity of the chlorine atoms in cyanuric chloride at different temperatures would be crucial for controlling the substitution pattern and achieving the desired asymmetrical structure if this compound is not symmetrically substituted. rasayanjournal.co.in

Analogues of this compound, which are also substituted triazines, would similarly be synthesized through variations of these nucleophilic substitution reactions, employing different amines, alcohols, or other nucleophiles to replace the chlorine atoms on the cyanuric chloride core. The synthesis of novel triazine derivatives often involves the condensation of cyanuric chloride with various amines to obtain trisubstituted triazines. rasayanjournal.co.inresearchgate.net For instance, the synthesis of N,N'-Diethyl-N''-alkyl- teamchem.coCurrent time information in Bangalore, IN.epa.govtriazine-2,4,6-triamine compounds involves reacting Simazine with alkyl amines. rasayanjournal.co.in

Exploration of Novel Reaction Pathways for this compound Derivatization

Exploration of novel reaction pathways for the derivatization of this compound or its triazine core involves developing new synthetic methodologies to introduce diverse functional groups or modify existing ones. This can lead to the discovery of compounds with altered properties or biological activities.

Recent research highlights the development of diversity-oriented, multicomponent convergent synthesis approaches for symmetrical triazines through one-pot protocols. acs.orgbohrium.com These methods, including conventional, microwave-assisted, and solid-supported microwave-assisted synthesis, offer greener and more efficient routes compared to traditional methods. acs.orgbohrium.com Microwave irradiation, in particular, has proven advantageous for the replacement of chlorine substituents in 1,3,5-triazine derivatives, often leading to cleaner reactions and higher yields. chim.it

Novel approaches for synthesizing substituted triazines also include copper-catalyzed cyclization reactions. researchgate.net One-pot synthesis strategies are increasingly explored for triazine synthesis due to their environmental and economic benefits. researchgate.net These methods can involve the reaction of nitriles with reagents like triflic anhydride (B1165640) or triflic acid, followed by reaction with different nitriles to form substituted 1,3,5-triazines. researchgate.net

Derivatization can also involve post-synthesis modifications of the substituents attached to the triazine ring. While specific examples for this compound are not available, general strategies for triazine derivatization include further reactions of amino, hydroxyl, or other functional groups introduced during the initial synthesis from cyanuric chloride. The synthesis of novel derivatives containing the s-triazine moiety as potential antibacterial agents, for instance, involves reacting cyanuric chloride with different amines sequentially. scholarsresearchlibrary.com

The exploration of novel reaction pathways aims to overcome limitations of existing methods, improve efficiency, expand the range of accessible triazine structures, and develop more sustainable synthetic processes.

Molecular Mechanisms of Action of Methometon

Biochemical Targets and Inhibitory Modes in Target Organisms

Methometon is categorized as a triazine herbicide. googleapis.comresearchgate.net Herbicides belonging to the triazine class are recognized for their interference with the process of photosynthesis. mssoy.orgteamchem.cochemicalbook.com Their primary biochemical target is Photosystem II (PSII), a vital protein complex embedded within the thylakoid membranes of chloroplasts, which plays a critical role in the initial light-dependent reactions of photosynthesis. teamchem.coresearchgate.net

Triazines, including this compound, inhibit photosynthesis by blocking the electron transport chain at PSII. teamchem.cochemicalbook.comresearchgate.net This inhibition is achieved through the binding of the herbicide molecule to a specific site on the D1 protein subunit of the PSII reaction center. mssoy.orgteamchem.coresearchgate.netucanr.edu This binding event prevents the proper association of plastoquinone (B1678516) (Q B), a mobile electron carrier that normally accepts electrons from the primary electron acceptor (Q A) and facilitates their transfer through the electron transport chain. researchgate.netucanr.edu By displacing plastoquinone, triazines effectively disrupt the flow of electrons, thereby halting the production of ATP and NADPH, the energy currency and reducing power required for plant growth and survival. teamchem.co

The Q B binding site on the D1 protein is situated within the region connecting the fourth and fifth transmembrane helices, specifically spanning amino acid residues from phenylalanine (Phe211) to leucine (B10760876) (Leu275). researchgate.net Although various PSII inhibitor herbicides target the D1 protein, their precise orientation and interactions within the Q B binding niche can differ. researchgate.net

Cellular and Physiological Responses Induced by this compound Exposure

The disruption of photosynthetic electron transport by triazine herbicides such as this compound triggers a series of detrimental cellular and physiological responses in susceptible plants. The most immediate consequence is the severe inhibition of photosynthesis, directly impairing the plant's capacity for energy production and the synthesis of essential organic compounds. chemicalbook.com

At the cellular level, the blockage of electron transport can lead to an accumulation of excess excitation energy within PSII. This surplus energy can result in the generation of reactive oxygen species (ROS), inducing oxidative stress that damages cellular components, including photosynthetic pigments like chlorophyll (B73375). chemicalbook.com Studies have also indicated that this can lead to the gradual degradation of the intricate layered structure of chloroplasts. chemicalbook.com

On a physiological scale, the inhibition of photosynthesis and the ensuing cellular damage manifest as significant reductions in plant growth and development. chemicalbook.com Visible symptoms often include chlorosis, characterized by the yellowing of leaf tissue due to chlorophyll degradation, followed by necrosis, which is the death of plant tissue. chemicalbook.com The phytotoxic effects of these herbicides are directly correlated with light intensity, underscoring the link between their mechanism of action and the light-dependent processes of photosynthesis. chemicalbook.com

While the provided information primarily describes the general effects of triazines, these cellular and physiological responses are consistent with the known activity of PSII inhibitors and are therefore applicable to this compound as a member of this herbicide class.

Comparative Analysis of Mechanism of Action within Triazine Herbicide Class

Triazine herbicides share the fundamental mode of action involving the inhibition of photosynthesis through binding to the D1 protein in PSII. mssoy.orgteamchem.coresearchgate.netucanr.edu However, structural variations within the class, particularly between symmetrical and asymmetrical triazines, can lead to differences in their interaction with the D1 protein and their susceptibility to plant metabolic detoxification pathways. iastate.eduresearchgate.net

For instance, while both atrazine (B1667683) (a symmetrical triazine) and metribuzin (B1676530) (an asymmetrical triazine) target the same binding site, their distinct chemical structures can influence their binding affinity to the D1 protein and the rate at which they are metabolized by plant enzymes. iastate.edu Herbicide resistance within the triazine class can arise from a single point mutation in the psbA gene, which encodes the D1 protein. researchgate.netucanr.eduhracglobal.com This mutation can alter the conformation of the binding site, reducing the herbicide's ability to bind effectively while still permitting the binding of the native plastoquinone molecule. researchgate.netucanr.edu

Another significant mechanism of resistance involves enhanced metabolic detoxification of the herbicide by the plant. hracglobal.com For example, certain resistant plant biotypes exhibit a significantly higher rate of metabolism of symmetrical triazines like simazine (B1681756) compared to susceptible biotypes, often through processes such as N-dealkylation. hracglobal.com However, this enhanced metabolic pathway may not confer resistance to asymmetrical triazines like metribuzin. iastate.eduresearchgate.net

This compound is classified as a triazinediamine, a subclass within the broader triazine family. researchgate.net Although detailed comparative studies specifically on this compound's binding characteristics or metabolic fate relative to other triazines were not extensively found in the search results, its classification implies a shared core mechanism of PSII inhibition. Any differences in its specific chemical structure compared to other triazines would likely influence the nuances of its interaction with the D1 protein and its metabolic breakdown within various plant species.

Investigational Methodologies for Elucidating Molecular Interactions (e.g., Isotopic Labeling)

Elucidating the molecular mechanisms of action for herbicides, including this compound, relies on a diverse array of investigational methodologies. These techniques are employed to understand the herbicide's interaction with its specific target site, its distribution and movement within the plant, and its metabolic transformation.

Commonly used methods in herbicide research, particularly for those targeting PSII, include:

Biochemical Assays: These involve measuring the degree of inhibition of photosynthetic electron transport using isolated chloroplasts or thylakoid membranes in the presence of varying concentrations of the herbicide. This can be assessed by monitoring parameters such as oxygen evolution or the reduction of artificial electron acceptors.

Binding Studies: Techniques utilizing radiolabeled herbicides (e.g., employing isotopic labeling with isotopes like 14C or 3H) are used to quantify the binding of the herbicide to the D1 protein or isolated thylakoid membranes. These studies help determine binding affinities and the number of binding sites.

Molecular Modeling and Docking Studies: Computational approaches are employed to predict the potential interactions between herbicide molecules and the three-dimensional structure of the D1 protein and its binding pocket. researchgate.net

Genetic and Mutational Analysis: Studying plant biotypes that have naturally evolved resistance or have been genetically modified with specific mutations in the psbA gene (which codes for the D1 protein) helps researchers understand how alterations in the protein sequence affect herbicide binding and the level of resistance. researchgate.netucanr.eduhracglobal.com

Spectroscopic Techniques: Methods such as fluorescence measurements can be used to assess the impact of herbicides on the photochemical efficiency of PSII. researchgate.net

Chromatographic Techniques: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze the uptake, translocation, and metabolic fate of herbicides within plant tissues. Isotopic labeling is particularly valuable in these studies for tracking the movement and transformation of the parent herbicide and its metabolites. researchgate.net

Cellular and Physiological Studies: These involve observing and quantifying the effects of herbicide exposure on plant growth, development, and cellular structures using techniques such as microscopy and other imaging methods. nih.govmdpi.comfrontiersin.orgacademicjournals.org

While the search results did not provide specific examples of isotopic labeling studies directly involving this compound, this technique is a well-established and widely used method in herbicide research to trace the behavior and metabolic fate of chemical compounds within biological systems. researchgate.net Studies on other triazines and various herbicide classes have successfully utilized isotopic labeling to gain insights into their mechanisms of action and environmental persistence. researchgate.net

Investigational methodologies for elucidating herbicide mechanisms of action often involve the integration of several of these approaches to provide a comprehensive understanding of the complex interactions between the herbicide and its biological target.

Environmental Fate and Transport of Methometon in Agroecosystems

Abiotic Transformation Processes

Abiotic transformation processes, such as photolysis and hydrolysis, play a significant role in the degradation of chemical compounds in the environment, independent of biological activity scribd.comgoogle.comcore.ac.ukresearchfloor.orgwitpress.com.

Photolytic Degradation Pathways and Kinetics

Hydrolytic Degradation under Environmental Conditions

Hydrolysis is a chemical reaction involving the cleavage of a bond through the addition of water researchfloor.org. This process is a significant abiotic degradation pathway for many pesticides, particularly those containing hydrolyzable functional groups nih.gov. The Pesticide Manual explicitly states that soil and environmental degradation of Methometon involves hydrolysis with the introduction of a 2-hydroxy group scribd.com. The rate and extent of hydrolytic degradation can be influenced by environmental factors such as pH and temperature google.comresearchfloor.org. While the specific kinetics of this compound hydrolysis under varying environmental conditions (e.g., different pH levels, temperatures) are not detailed in the provided information, hydrolysis is identified as a relevant transformation process for this compound scribd.com.

Biotic Transformation and Biodegradation

Biotic transformation, primarily driven by microorganisms, is a crucial process for the breakdown of many organic compounds, including pesticides, in soil and water nih.govusda.govmdpi.comunl.eduearth.org.

Microbial Degradation Pathways and Metabolite Identification

Microbial degradation involves the enzymatic breakdown of chemical compounds by microorganisms nih.govusda.govmdpi.comunl.eduearth.org. The Pesticide Manual indicates that soil and environmental degradation of this compound involves processes such as dealkylation at the substituted amino groups, cleavage of the amine moiety, and ring opening scribd.com. These are common degradation pathways for s-triazine herbicides, the class to which this compound belongs usda.govunl.edu. Studies on the microbial degradation of other s-triazines have identified pathways involving N-dealkylation and subsequent cleavage of the triazine ring, leading to the formation of various metabolites usda.govunl.edu. While specific microbial degradation pathways and the precise structures of metabolites of this compound are not extensively described in the consulted literature, it can be inferred that similar mechanisms involving the modification and cleavage of the triazine structure likely occur. For instance, N-dealkylation is a common initial step in the microbial breakdown of many s-triazines usda.govunl.edu.

Role of Specific Microorganisms in this compound Biotransformation

Specific microorganisms and their enzymes are responsible for the biotransformation of pesticides usda.govmdpi.comunl.eduearth.org. In the case of s-triazines, certain bacterial strains have evolved the capability to degrade these compounds through specific enzymatic pathways usda.govunl.edu. For example, the TrzN enzyme has been shown to catabolize a range of methoxytriazines, including this compound usda.govunl.edu. This suggests that microorganisms possessing the trzN gene or similar enzymatic machinery can play a role in the biotransformation of this compound in the environment. The presence and activity of such specific microorganisms in agroecosystems can significantly influence the rate and extent of this compound biodegradation usda.gov.

Sorption and Leaching Dynamics in Diverse Soil Matrices

Sorption, the process by which a chemical binds to soil particles, and leaching, the downward movement of a chemical through the soil profile, are critical factors determining the mobility and potential environmental impact of pesticides in soil epo.orgresearchfloor.orgnih.govnih.govnih.govresearchgate.netcopernicus.org. The extent of sorption influences the amount of a compound available in the soil solution for degradation, plant uptake, or leaching nih.govnih.gov.

The Pesticide Manual provides a specific soil organic carbon-water (B12546825) partitioning coefficient (Koc) value of 150 for this compound and describes its mobility in soil as "moderately mobile" scribd.com.

| Property | Value | Description | Source |

| Koc | 150 | Moderately mobile | scribd.com |

Sorption is influenced by various soil properties, including organic matter content, clay content, and pH, as well as the chemical properties of the compound, such as its water solubility and polarity epo.orgresearchfloor.orgnih.govnih.govcopernicus.org. Higher organic matter and clay content generally lead to increased sorption nih.govnih.gov. For compounds that can ionize, soil pH plays a significant role in sorption dynamics nih.govnih.gov.

Leaching is the primary mechanism by which pesticides can move from the soil surface to deeper soil layers and potentially contaminate groundwater researchfloor.orgnih.govnih.gov. The leaching potential of a compound is inversely related to its sorption affinity; compounds that sorb strongly to soil are less likely to leach researchfloor.orgnih.govnih.gov. Given this compound's reported Koc value of 150 and classification as moderately mobile scribd.com, it has a moderate potential for leaching, which could pose a risk to groundwater resources depending on soil type, rainfall, irrigation practices, and application rates researchfloor.orgnih.govnih.gov. Soils with lower organic matter content and coarser textures (e.g., sandy soils) are generally more prone to leaching than soils with high organic matter and clay content nih.govnih.gov.

Volatilization and Atmospheric Distribution Potential

The volatilization of a chemical compound from soil and plant surfaces is a significant pathway influencing its environmental fate and potential for atmospheric distribution. This process involves the transition of the compound from a solid or liquid phase into a gaseous state, allowing it to disperse into the surrounding air. Several factors inherent to the chemical and the environment dictate the rate and extent of volatilization. Key chemical properties include vapor pressure, water solubility, and the Henry's Law constant. Environmental factors such as soil moisture content, soil texture, temperature, relative humidity, and wind speed also play crucial roles.

Vapor pressure is a measure of a substance's tendency to turn into a gas. A higher vapor pressure generally indicates a greater potential for volatilization. Henry's Law constant describes the partitioning of a chemical between the air and water phases and is also a critical indicator of volatility from moist surfaces and water bodies. A higher Henry's Law constant suggests a greater propensity for a compound to move from water into the air.

Research indicates that volatilization from plant surfaces can be faster than from soil surfaces. Pesticides on foliage are particularly susceptible to volatilization immediately after application, with the rate decreasing as the compound becomes incorporated into surface waxes over time.

For context, studies on other pesticides, such as Methomyl (a different compound with PubChem CID 5353758), indicate that it has a low vapor pressure and Henry's law constant, which means volatilization is not considered a major route of dissipation from water or moist or dry soils for that specific compound. However, it is crucial to note that the environmental behavior of different compounds can vary significantly based on their unique chemical structures and properties.

Once a compound volatilizes into the atmosphere, it can be transported horizontally over considerable distances via air currents. This atmospheric distribution can lead to the deposition of the compound in non-target areas, including surface waters and soils, far from the initial application site. The persistence of a compound in the atmosphere is influenced by factors such as its susceptibility to atmospheric degradation processes like photolysis and reaction with atmospheric radicals.

Due to the limited specific data on this compound's volatilization and atmospheric properties found in the search results, a detailed quantitative assessment of its atmospheric distribution potential in agroecosystems cannot be provided here based solely on the consulted literature. The potential for atmospheric transport and subsequent deposition is directly linked to the rate and extent of volatilization, which in turn are governed by the compound's specific physical and chemical properties and prevailing environmental conditions.

| Property | Value (if available from search) | Notes |

| Vapor Pressure | Not specifically found | Influences volatilization potential from dry surfaces. |

| Henry's Law Constant | Not specifically found | Influences volatilization potential from moist surfaces and water. |

| Volatilization Rate | Not specifically found | Affected by chemical properties and environmental conditions. |

| Atmospheric Half-life | Not specifically found | Influences how long the compound persists in the atmosphere. |

Note: The table above indicates the lack of specific quantitative data for this compound's volatilization and atmospheric properties within the scope of the conducted search.

Analytical Methodologies for Methometon Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of Methometon analysis, enabling its separation from complex sample matrices and other related compounds. Gas chromatography (GC), high-performance liquid chromatography (HPLC), and ultra-performance liquid chromatography (UPLC) are the most widely utilized techniques. tandfonline.comnih.gov

Gas chromatography is a well-established technique for the analysis of thermally stable and volatile compounds like many triazine herbicides. When analyzing triazines, a thermionic bead detector operating in the nitrogen mode is often employed for its selectivity and sensitivity. epa.gov For enhanced specificity, GC is frequently coupled with mass spectrometry (GC-MS). thermofisher.comnih.gov

Typical GC methods for triazine analysis involve a splitless injection mode to maximize the transfer of the analyte onto the column. thermofisher.com A common column choice is a low-polarity stationary phase, such as one comparable to 5% diphenyl/95% dimethyl polysiloxane, which provides good separation of various triazine compounds. thermofisher.com The temperature program of the GC oven is optimized to ensure the separation of this compound from other co-extracted substances. For instance, a temperature program might start at 60°C and ramp up to 300°C. thermofisher.com

| Parameter | Typical Value for Triazine Analysis |

| Injection Mode | Splitless |

| Column Type | Low-polarity (e.g., 5% diphenyl/95% dimethyl polysiloxane) |

| Carrier Gas | Helium |

| Detector | Mass Spectrometry (MS), Thermionic Bead (Nitrogen Mode) |

| Oven Program | Temperature gradient (e.g., 60°C to 300°C) |

This table presents typical parameters for the GC analysis of triazine herbicides, which can be adapted for this compound analysis.

High-performance liquid chromatography is a versatile and widely used technique for the analysis of triazine herbicides, including those that are less volatile or thermally labile. tandfonline.comnih.gov HPLC methods for triazines commonly utilize a reversed-phase C18 column. thermofisher.comoup.com

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. oup.comuctm.edu The separation is achieved by adjusting the polarity of the mobile phase, often using a gradient elution to optimize the separation of multiple analytes. researchgate.net Detection is commonly performed using a diode-array detector (DAD) or a UV detector, with monitoring at a wavelength around 220-230 nm. oup.comresearchgate.net

| Parameter | Typical Value for Triazine Analysis |

| Column Type | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/water or Methanol/water mixture, often with a buffer |

| Detection | Diode-Array Detector (DAD) or UV Detector (e.g., at 220 nm) |

| Flow Rate | Typically around 1.0 mL/min |

This table outlines common HPLC parameters for the analysis of s-triazine herbicides, which are applicable to this compound.

Ultra-performance liquid chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. researchgate.net This is achieved by using columns packed with smaller particles (typically sub-2 µm). For the analysis of triazines, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS), providing a highly sensitive and selective method. researchgate.net

A typical UPLC method for triazine analysis would employ a C18 reversed-phase column and a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with the addition of a modifier like formic acid to improve ionization for MS detection. thermofisher.com The short analysis time, often under 10 minutes, makes UPLC a high-throughput technique suitable for analyzing a large number of samples. researchgate.net

Spectrometric Techniques for Structural Elucidation and Detection

Mass spectrometry plays a pivotal role in the analysis of this compound, providing both structural information for unequivocal identification and highly sensitive detection.

The coupling of chromatographic separation with mass spectrometric detection is a powerful tool for the analysis of triazine herbicides in complex matrices.

GC-MS: In GC-MS, after separation by the gas chromatograph, the analytes are ionized, typically by electron impact (EI), and the resulting mass fragments are detected. This provides a characteristic fragmentation pattern that can be used for compound identification. nih.govusgs.gov

LC-MS/MS and UPLC-MS/MS: For liquid chromatography, electrospray ionization (ESI) is a common interface. In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the molecular weight of this compound is selected, fragmented, and specific product ions are monitored. thermofisher.comthermofisher.com This technique, known as multiple reaction monitoring (MRM), significantly enhances selectivity and sensitivity, allowing for the detection of triazines at very low concentrations (sub-µg/L levels) in environmental samples. researchgate.netthermofisher.comthermofisher.com

| Technique | Ionization Method | Key Advantage for Triazine Analysis |

| GC-MS | Electron Impact (EI) | Provides characteristic fragmentation patterns for structural confirmation. |

| LC-MS/MS | Electrospray (ESI) | High selectivity and sensitivity, suitable for a wide range of triazines. |

| UPLC-MS/MS | Electrospray (ESI) | Combines the high resolution and speed of UPLC with the sensitivity and selectivity of MS/MS. researchgate.net |

This table summarizes the mass spectrometry techniques commonly coupled with chromatography for the analysis of triazine herbicides.

Sample Preparation and Clean-up Protocols for Complex Environmental Matrices

The analysis of this compound in environmental samples such as soil and water often requires a sample preparation step to extract and concentrate the analyte and to remove interfering substances from the matrix. tandfonline.comresearchgate.net

Common extraction techniques for triazine herbicides from water samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). tandfonline.comoup.com SPE is widely used due to its efficiency, reduced solvent consumption, and potential for automation. C18-bonded silica or graphitized carbon black are common sorbents for trapping triazines from water samples. researchgate.netusgs.gov After extraction, the analytes are eluted with a small volume of an organic solvent.

For soil and sediment samples, initial extraction is typically performed with an organic solvent such as methanol or acetonitrile, sometimes assisted by techniques like ultrasonic extraction. oup.comoup.com The resulting extract often requires a clean-up step to remove co-extracted matrix components. This can be achieved using techniques like column chromatography with adsorbents such as alumina or Florisil. epa.govoup.com

More recent microextraction techniques, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), have also been applied to the analysis of triazine herbicides, offering advantages of simplicity, speed, and minimal solvent use. nih.govnih.gov

| Sample Matrix | Common Extraction/Clean-up Techniques for Triazines |

| Water | Solid-Phase Extraction (SPE) with C18 or graphitized carbon black cartridges, Liquid-Liquid Extraction (LLE), Dispersive Liquid-Liquid Microextraction (DLLME). tandfonline.comnih.govusgs.gov |

| Soil/Sediment | Ultrasonic extraction with methanol or acetonitrile, followed by Solid-Phase Extraction (SPE) or column chromatography clean-up. oup.comoup.com |

This table provides an overview of sample preparation techniques for the analysis of triazine herbicides in environmental matrices.

Development and Validation of Analytical Reference Standards and Purity Assays

The rigorous characterization of a this compound reference standard is a prerequisite for its use in analytical research. This process involves the unequivocal confirmation of its chemical structure and the comprehensive assessment of its purity. A variety of analytical techniques are employed to achieve this, including Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and elemental analysis.

Once the identity of the prospective reference standard is confirmed, its purity must be determined with a high degree of accuracy. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose. A specific and validated HPLC method is developed to separate this compound from any potential impurities, such as starting materials, byproducts of synthesis, or degradation products.

The validation of such an HPLC method for purity assay is a comprehensive process that demonstrates its suitability for its intended purpose. Key validation parameters, as exemplified by methods developed for structurally similar triazine herbicides, include specificity, linearity, precision, accuracy, and sensitivity (limit of detection and limit of quantification).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components. This is typically demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples to ensure no interfering peaks are observed at the retention time of this compound.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the this compound reference standard and plotting the peak area response against the concentration.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 50 | 451200 |

| 75 | 674500 |

| 100 | 902300 |

| 125 | 1125600 |

| 150 | 1351200 |

| Linear Regression Equation: y = 9005.6x - 1250 | |

| Correlation Coefficient (r²): 0.9998 |

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

| Concentration (µg/mL) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6, 3 days) |

|---|---|---|

| 75 | 0.8% | 1.2% |

| 100 | 0.6% | 1.0% |

| 125 | 0.7% | 1.1% |

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the this compound reference standard is added to a blank matrix, and the percentage of the analyte recovered by the analytical method is calculated.

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean, n=3) | Recovery (%) |

|---|---|---|

| 80 | 79.5 | 99.4 |

| 100 | 100.2 | 100.2 |

| 120 | 119.3 | 99.4 |

Limit of Detection (LOD) and Limit of Quantification (LOQ) represent the sensitivity of the method. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For a typical HPLC-UV method for a triazine herbicide, the LOD and LOQ might be in the range of 0.01 µg/mL and 0.03 µg/mL, respectively.

Once validated, this purity assay can be used to assign a purity value to the this compound reference standard. This is often done using a mass balance approach, where the contributions of chromatographic impurities, water content (determined by Karl Fischer titration), residual solvents (determined by gas chromatography), and non-volatile residues are subtracted from 100%. The final, certified reference standard, with its documented purity and uncertainty, is then used for the accurate quantification of this compound in various research and analytical applications.

Interactions and Synergistic Effects of Methometon

Synergistic Activity with Co-Formulated Herbicides and Agrochemicals

Synergism in the context of agrochemicals occurs when the combined effect of two or more compounds is greater than the sum of their individual effects when applied separately. toxmsdt.com, duke.edu, google.com This can be a desirable outcome in herbicide formulations, leading to enhanced weed control efficacy, a broader spectrum of controlled weeds, or the potential for reduced application rates of individual components. cabidigitallibrary.org

While specific detailed studies on Methometon's synergistic interactions are not extensively available in the search results, one source indicates that this compound can display a synergistic effect when applied in combination with certain esters. googleapis.com The precise nature of these esters and the mechanisms underlying this synergy are not detailed in the provided information.

General mechanisms contributing to synergistic interactions between herbicides can include effects on uptake, translocation, metabolism, or action at the target site. For instance, one herbicide might increase the absorption of another into the plant, or inhibit the plant's ability to metabolize a co-applied herbicide into an inactive form, thereby increasing its concentration at the site of action. nih.gov Synergistic interactions can also involve multiple modes of action. bayer.com.au

While the potential for this compound to exhibit synergistic activity with various co-formulated herbicides or agrochemicals exists, further specific research is needed to fully characterize these interactions, quantify their effects, and elucidate the underlying mechanisms.

Environmental and Biological Factors Influencing Interaction Dynamics

The interactions and efficacy of agrochemicals, including compounds like this compound, are significantly influenced by a range of environmental and biological factors. These factors can affect the stability, availability, uptake, translocation, metabolism, and ultimately the activity of the chemical, as well as mediating how different compounds interact with each other.

Environmental factors such as temperature, humidity, light exposure, and pH can impact the chemical stability of agrochemicals and influence processes like photooxidation and hydrolysis, potentially altering their potency and interaction profiles. jcdronline.org, firsthope.co.in Soil properties, including pH, organic matter content, and microbial activity, play a crucial role, particularly for soil-applied herbicides. unl.edu These factors can affect the adsorption, degradation, and bioavailability of the herbicide, thereby influencing its interaction with target weeds and potentially with other soil-applied chemicals. unl.edu The presence of environmental pollutants can also lead to unexpected interactions. jcdronline.org, firsthope.co.in

Biological factors, primarily the characteristics of the target organism (e.g., weed species) and the presence of non-target organisms, also influence interaction dynamics. Differences in plant physiology, metabolic pathways, and defense mechanisms among weed species can lead to variations in how they absorb, translocate, and metabolize herbicides, affecting the outcome of single or mixed applications. scielo.br Microbial communities in the soil can play a significant role in the biodegradation of herbicides, influencing their persistence and potential for interaction. unl.edu

Furthermore, the formulation of the agrochemical product and the use of adjuvants can significantly impact interaction dynamics. Adjuvants are added to enhance herbicide performance, for example, by improving wetting, spreading, or penetration, but they can also influence the interaction between the herbicide and the plant surface or between different components in a tank mix. cropprotectionnetwork.org Water quality, specifically the presence of cations in hard water, can interact with certain herbicides, reducing their effectiveness, and potentially influencing their interactions with other co-applied products. cropprotectionnetwork.org

Resistance Mechanisms and Management Strategies in the Context of Methometon

Characterization of Resistance Development and Molecular Basis

Research into herbicide resistance development often focuses on the molecular interactions between the herbicide and its target site, as well as the genetic or biochemical changes that allow weeds to survive herbicide application. For Photosystem II inhibitors like Methometon, target-site resistance commonly involves mutations in the psbA gene, which encodes the D1 protein, the binding site of these herbicides in the chloroplast. These mutations can alter the D1 protein structure, reducing the herbicide's binding affinity.

However, specific studies detailing the characterization of resistance development to this compound in particular weed species, or the precise molecular basis of such resistance mechanisms uniquely associated with this compound, were not prominently found in the consulted literature. While this compound's classification suggests potential resistance mechanisms similar to other Photosystem II inhibitors, dedicated research on the emergence and molecular underpinnings of resistance specifically to this compound is not extensively documented in the provided search results.

Computational and Modeling Studies of Methometon

Molecular Docking and Structure-Activity Relationship (SAR) Analyses

Molecular Docking is a computational method used to predict the preferred orientation of one molecule (a ligand, such as a herbicide) when bound to a second molecule (a receptor, typically a protein target). ijsdr.org This technique is crucial for understanding the mechanism of action for herbicides like those in the s-triazine class, which primarily target the D1 protein of Photosystem II (PSII) in plants, thereby inhibiting photosynthesis. mdpi.commdpi.com

In molecular docking studies of s-triazine herbicides, a three-dimensional model of the D1 protein's QB binding site is used as the target. mdpi.com The Methometon molecule is then computationally "docked" into this site to determine the most stable binding conformation. The results of these simulations provide detailed insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that anchor the herbicide to its target. nih.gov For instance, studies on related triazines have identified key amino acid residues within the D1 protein that are critical for binding. mdpi.com This information helps explain why certain chemical structures are effective herbicides.

Structure-Activity Relationship (SAR) analysis complements molecular docking by establishing a correlation between a molecule's chemical structure and its biological activity. mdpi.com SAR studies systematically alter parts of a molecule's structure and observe the corresponding changes in its effectiveness. researchgate.net For s-triazines, SAR analyses focus on how different substituents on the triazine ring influence herbicidal potency. mdpi.commdpi.com

Key structural features of s-triazines that are often examined in SAR studies include:

The substituent at the C2 position: The presence of a chloro, methoxy (B1213986) (as in this compound), or methylthio group is a necessary condition for herbicidal activity. oup.com

By combining docking and SAR, researchers can build a comprehensive picture of how this compound and its analogues function at a molecular level, guiding the design of new compounds with improved efficacy. researchgate.netnih.gov

| Structural Position on Triazine Ring | Typical Substituent in s-Triazines | Influence on Herbicidal Activity (Based on SAR Principles) |

|---|---|---|

| C2 | -Cl, -OCH3, -SCH3 | Essential for binding to the D1 protein. The electronegativity and size of this group modulate binding affinity. |

| C4 | -NH-Alkyl (e.g., -NH-C2H5) | Affects steric and hydrophobic interactions within the binding pocket. The length and branching of the alkyl chain are critical for optimal fit. |

| C6 | -NH-Alkyl (e.g., -NH-CH(CH3)2) | Similar to the C4 position, this group influences the molecule's orientation and stability in the binding site. Asymmetry between C4 and C6 substituents can be important. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that builds mathematical relationships between the chemical structures of a series of compounds and their biological activities. plos.org Unlike SAR, which is often qualitative, QSAR provides a quantitative, predictive model. These models are widely used to forecast the herbicidal potency or toxicity of new, untested chemicals based solely on their molecular structure. mdpi.commdpi.com

The development of a QSAR model for herbicides like this compound involves several key steps:

A dataset of s-triazine compounds with known herbicidal activities (e.g., pI50 values, which measure the concentration needed to inhibit photosynthesis by 50%) is compiled. oup.com

For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (hydrophobicity), and electronic properties. oup.com

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create a mathematical equation that correlates the molecular descriptors with the observed biological activity. oup.com

Studies on herbicidal triazines have shown that their phytotoxicity can be successfully modeled using descriptors related to the mobility and partitioning of the molecules between different phases (e.g., water and lipids). oup.com For example, a 3D-QSAR model was developed to design s-triazine substitutes with high herbicidal functionality, high microbial degradability, and low human lung cytotoxicity. mdpi.comnih.gov Such models can predict the activity of novel compounds before they are synthesized, saving significant time and resources. researchgate.net The predictive power of a QSAR model is rigorously tested through internal and external validation to ensure its reliability. plos.org

| Component of QSAR Model | Description | Example for Triazine Herbicides |

|---|---|---|

| Dataset | A collection of molecules with experimentally measured biological activity. | A series of s-triazine compounds (including Atrazine (B1667683), Simazine (B1681756), etc.) with their corresponding pI50 values for Hill reaction inhibition. oup.com |

| Molecular Descriptors | Numerical values calculated from the molecular structure that represent physicochemical properties. | Lipophilicity (logP), molar refractivity, electronic properties (e.g., solvation energy), and steric parameters. oup.complos.org |

| Statistical Method | Algorithm used to correlate descriptors with activity. | Partial Least Squares (PLS) or Multiple Linear Regression (MLR) to generate a predictive equation. oup.com |

| Validation | Process to confirm the model's predictive accuracy. | Internal cross-validation (q²) and prediction on an external test set (pred_R²). plos.org |

Environmental Fate Prediction Models (e.g., Transport and Degradation)

Understanding the environmental fate of a herbicide—what happens to it after it is applied—is critical for assessing its environmental risk. Environmental fate models are computer simulations that predict the transport, transformation, and persistence of chemicals in the environment. epa.gov These models are routinely used by regulatory agencies to estimate potential exposure levels in soil, water, and air. epa.gov

For pesticides like this compound, these models simulate key environmental processes:

Transport: Movement of the chemical through leaching into groundwater, surface runoff into rivers and lakes, and volatilization into the atmosphere.

Degradation: Breakdown of the chemical through biological processes (biodegradation by microorganisms) and chemical processes (e.g., hydrolysis).

Several well-established models are used to predict the environmental fate of pesticides, including s-triazines. These models often require input data on the chemical's physical properties (like water solubility and vapor pressure) and its degradation rates in different environmental compartments. The U.S. Environmental Protection Agency (EPA) utilizes tools like the Estimation Programs Interface (EPI) Suite™ to estimate these properties when experimental data is unavailable. epa.gov

The integration of QSPR (Quantitative Structure-Property Relationship) models, which predict physical properties from molecular structure, with environmental fate models is an area of active research. frontiersin.org This approach would allow for a more comprehensive and automated assessment of a pesticide and all its transformation products based primarily on the parent molecule's structure. frontiersin.org

| Model/Tool | Function | Relevance to this compound |

|---|---|---|

| EPI Suite™ (Estimation Programs Interface) | Predicts physical/chemical properties and environmental fate (e.g., biodegradation, soil adsorption). epa.gov | Can estimate key input parameters for fate and transport models when experimental data for this compound is lacking. |

| Groundwater Models (e.g., PEARL, PELMO) | Simulate pesticide leaching through the soil profile to predict groundwater concentrations. | Used in regulatory risk assessment to evaluate the potential for this compound to contaminate groundwater. |

| Surface Water Models (e.g., PRZM, TOXSWA) | Simulate runoff and spray drift to predict concentrations in adjacent water bodies. | Assess the risk that this compound application poses to aquatic ecosystems. |

| Multimedia Fate Models | Predict the partitioning and distribution of a chemical among various environmental compartments (air, water, soil, sediment). researchgate.net | Provide a holistic view of this compound's environmental distribution and persistence. |

In Silico Design and Virtual Screening of Novel this compound Analogues

In silico design and virtual screening are computational techniques used to discover and optimize new molecules with desired properties, such as high herbicidal activity and improved environmental safety. researchgate.net These methods allow chemists to evaluate thousands or even millions of potential compounds computationally, prioritizing a smaller, more promising set for actual synthesis and testing. nih.gov

The process often begins with a known active molecule, like this compound, or the structure of its biological target (the D1 protein).

Structure-Based Virtual Screening: In this approach, a large library of digital compounds is docked into the 3D structure of the target protein (D1 protein). mdpi.com The compounds are scored and ranked based on their predicted binding affinity. Those with the best scores are identified as "hits" for further investigation. researchgate.netnih.gov This method is powerful for discovering novel chemical scaffolds that can inhibit the target. researchgate.net

Ligand-Based Virtual Screening: When a high-resolution structure of the target is not available, this method uses the structure of known active ligands like this compound as a template. The model identifies the key chemical features (a pharmacophore) responsible for activity, and then searches libraries for other molecules that share these features.

| Step | Description | Computational Tools Used |

|---|---|---|

| 1. Target Identification & Preparation | A 3D structure of the target protein (e.g., plant D1 protein) is obtained from a protein database or created via homology modeling. nih.gov | Protein Data Bank (PDB), Homology Modeling software. |

| 2. Compound Library Preparation | Large databases containing millions of virtual chemical structures are prepared for screening. | ZINC database, PubChem, commercial databases. |

| 3. Molecular Docking | Each compound in the library is computationally docked into the active site of the target protein. mdpi.com | AutoDock, Glide, MOE (Molecular Operating Environment). fip.org |

| 4. Scoring and Ranking | A scoring function estimates the binding affinity for each compound. Compounds are ranked based on their scores. | Docking software scoring functions. |

| 5. Hit Selection and Filtering | Top-ranked compounds are selected. Further filters for drug-likeness and predicted toxicity (ADMET properties) are applied. biomedres.us | ADMET prediction servers (e.g., SwissADME). biomedres.us |

| 6. Lead Optimization | The most promising "hit" compounds are further modified in silico to improve their potency and properties. | Molecular modeling and QSAR software. |

Emerging Research Areas and Future Directions for Methometon

Exploration of Novel Applications Beyond Current Agricultural Uses

While triazine compounds are known for their applications in agriculture as herbicides or plant growth regulators, the broader chemical class exhibits versatility that extends into other domains uni.lu. The structural characteristics of triazines suggest potential for applications in the pharmaceutical industry as precursors for drug synthesis and in material science for the development of polymers and resins uni.lu.

For Methometon specifically, future research could investigate its potential interactions with biological targets beyond those relevant to its historical agricultural use. This could involve exploring its activity in various in vitro assay systems or computational modeling to predict potential binding sites or reaction pathways relevant to pharmaceutical or other industrial processes. Similarly, modifications to the this compound structure could be explored to tailor its properties for specific non-agricultural applications, such as its incorporation into novel polymer matrices or its use as an intermediate in the synthesis of fine chemicals. Currently, detailed research findings specifically on novel applications of this compound outside of agriculture are limited in the publicly available literature.

Integration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances epa.govuni.lu. Applying these principles to the synthesis of this compound could lead to more environmentally benign production methods. Key aspects of green chemistry relevant to chemical synthesis include waste prevention, atom economy, the use of less hazardous chemicals, the design of safer solvents and auxiliaries, and designing for energy efficiency epa.govuni.lu.

Application of Advanced Analytical Techniques for Trace Analysis

Accurate chemical trace analysis is crucial in various fields for ensuring purity, identifying contaminants, and understanding environmental distribution. Detecting and quantifying substances present at trace or ultra-trace levels (parts per million, parts per billion, or even parts per trillion) presents significant analytical challenges, particularly in complex sample matrices.

Advanced analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and various spectroscopic methods (like XRF or LIBS) are employed for highly sensitive trace analysis. Applying these techniques to this compound would enable the detection and quantification of trace levels of the compound in various environmental samples (water, soil), biological matrices, or manufactured products. Research in this area could focus on developing and validating specific analytical methods optimized for this compound, addressing potential challenges related to its chemical properties and the complexity of the sample matrix. While these techniques are broadly applicable to trace analysis of organic compounds, specific studies detailing the trace analysis of this compound using these advanced methods were not found in the provided search results.

Systems Biology Approaches to Understand this compound’s Biological Impact

Systems biology is an interdisciplinary field that seeks to understand complex biological systems through the integration of large-scale data and computational modeling. This approach moves beyond studying individual components in isolation to examining the interactions and dynamics of biological networks. Systems biology has the potential to provide a more holistic understanding of how chemical compounds, including this compound, interact with living organisms.

Applying systems biology approaches to study this compound's biological impact would involve integrating data from various levels of biological organization, such as genomics, transcriptomics, proteomics, and metabolomics, in organisms exposed to the compound.. Computational models could then be developed to analyze these complex datasets, identify affected biological pathways, predict potential off-target effects, and understand the dynamic responses of the system to this compound exposure. This could provide deeper insights into its mechanisms of action and potential wider biological implications. While systems biology is increasingly applied to understand the impact of various chemicals, specific research utilizing systems biology approaches to investigate the biological impact of this compound was not identified in the examined literature.

Research Gaps and Unanswered Questions in Methometon Studies

Development of Innovative Resistance-Breaking TechnologiesSpecific research focused on the development of innovative technologies to address potential resistance to Methometon, particularly if used as a herbicide or in other pest control applications, was not identified in the consulted sources. As with many active compounds, the development of resistance can limit their effectiveness over time. Studies exploring resistance mechanisms and strategies to overcome or prevent resistance development are crucial for the sustainable use of this compound.

The lack of readily available published research in these specific areas highlights the need for further investigation to fully understand the environmental behavior, optimize the efficacy, and ensure the sustainable use of this compound.

Standardization and Academic Frameworks for Methometon Research

Role of International Organizations (e.g., FAO, WHO) in Defining Research Standards

International organizations such as the Food and Agriculture Organization (FAO) and the World Health Organization (WHO) play a vital role in establishing guidelines and standards that indirectly influence research on chemical compounds, particularly those relevant to food safety, agriculture, and public health. These organizations, often through joint initiatives like the Codex Alimentarius Commission, develop science-based standards aimed at protecting health and facilitating trade who.int. The Codex Alimentarius Commission is highlighted as the highest international body for food quality and safety standards, emphasizing the need for clear, science-based, and universally known standards who.int. While the search results did not yield specific standards for Methometon set by FAO or WHO, the general mandate of these organizations to promote international food safety and quality standards underscores the importance of standardized research methodologies for any compound that could potentially impact these areas. The International Organization for Standardization (ISO) also contributes significantly by developing international industrial standards across diverse sectors, including agriculture and food production, which can encompass analytical methods and quality management relevant to chemical research ebsco.comoecd.org. Adherence to such internationally recognized standards ensures that research findings are comparable and can be accepted globally.

Methodological Harmonization in Analytical and Environmental Research

Methodological harmonization is crucial in analytical and environmental research involving chemical compounds to ensure that data from different studies can be effectively compared and combined. Harmonization aims to minimize redundant or conflicting standards that may have evolved independently, providing a common framework for standards setting wikipedia.org. This differs from standardization, which seeks to eradicate variation by adopting a single standard wikipedia.org. Guidelines for data harmonization, such as those developed by Maelstrom Research, emphasize a structured process involving defining research questions, assembling information, defining variables, processing data, and estimating the quality of harmonized datasets maelstrom-research.orgnih.govmaelstrom-research.org. This systematic approach is essential for ensuring the quality, reproducibility, and transparency of the data harmonization process maelstrom-research.org. In the context of environmental health studies, harmonizing data, such as race and ethnicity information, has been explored to facilitate the analysis of pooled data nih.gov. Applying similar principles to the analytical and environmental study of this compound would involve developing common protocols for sampling, sample preparation, analytical techniques, and data reporting. This would enable researchers to compare detection limits, measurement variability, and environmental fate and transport data across different studies and regions, leading to a more comprehensive understanding of the compound's behavior and potential impact. Harmonized guidelines for single-laboratory validation of methods of analysis also provide recommendations to ensure adequate validation of analytical methods researchgate.net.

Q & A

Q. What analytical techniques are recommended for characterizing Methometon’s purity and structural integrity?

Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Ensure protocols align with reproducibility standards by detailing instrument parameters (e.g., column type, solvent system) and calibration methods . For novel compounds, include elemental analysis and X-ray crystallography if applicable .

Q. How can researchers design a reproducible synthesis protocol for this compound?

Methodological Answer: Follow iterative optimization strategies, documenting variables (e.g., temperature, catalyst loading, reaction time) systematically. Use design-of-experiment (DoE) frameworks to identify critical parameters. Validate each step with intermediate characterization (e.g., TLC, IR spectroscopy) and include failure cases in supplementary materials to aid troubleshooting .

Q. What are the best practices for documenting experimental procedures to facilitate replication?

Methodological Answer: Adhere to the "Experimental" section guidelines from chemistry journals: specify equipment models, solvent suppliers, and purification methods. Use standardized units and report uncertainties (e.g., ± values for yields). For complex procedures, provide flowcharts or pseudocode in supplementary files .

Advanced Research Questions

Q. How should conflicting spectroscopic data in this compound studies be systematically analyzed?

Methodological Answer: Apply contradiction analysis frameworks:

- Cross-validate results using orthogonal techniques (e.g., compare NMR with Raman spectroscopy).

- Assess sample preparation consistency (e.g., solvent purity, degassing).

- Quantify instrumental error margins and environmental variables (e.g., humidity, temperature drift) . Example Table: Common Spectral Discrepancies and Resolutions

| Discrepancy Type | Resolution Strategy | Evidence Source |

|---|---|---|

| Split NMR peaks | Check for dynamic exchange processes via variable-temperature NMR | |

| HPLC tailing | Test column aging or mobile-phase pH adjustments |

Q. What strategies are effective for integrating heterogeneous data from multiple this compound studies in a meta-analysis?

Methodological Answer:

- Standardize data extraction using PICO (Population, Intervention, Comparison, Outcome) frameworks for experimental studies.

- Apply statistical harmonization (e.g., z-score normalization for bioactivity data).

- Use mixed-effects models to account for variability in experimental designs (e.g., solvent differences, assay types) .

Q. How to resolve discrepancies between computational predictions and experimental observations of this compound’s reactivity?

Methodological Answer:

- Re-evaluate computational parameters (e.g., DFT functional selection, solvation models).

- Conduct sensitivity analyses to identify boundary conditions for agreement.

- Validate force fields or machine learning models with controlled bench experiments .

Methodological & Ethical Considerations

Q. What steps ensure rigorous validation of this compound’s biological activity assays?

Methodological Answer:

Q. How to conduct a comprehensive literature review on this compound’s physicochemical properties?

Methodological Answer:

- Use academic databases (SciFinder, Reaxys) with iterative keyword strategies (e.g., "this compound stability," "solubility parameters").

- Filter results by study type (primary vs. review) and apply quality criteria (e.g., peer-reviewed journals, citation count).

- Cross-reference with patent databases for unpublished synthetic routes .

Q. What frameworks guide hypothesis development for this compound’s environmental stability studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.